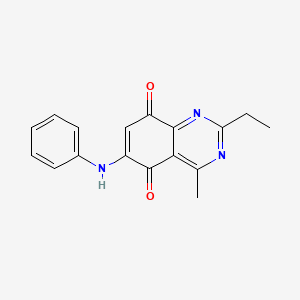
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has drawn significant attention in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines under specific reaction conditions . The reaction typically requires a catalyst and may involve heating or refluxing to facilitate the formation of the quinazoline ring. Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-5,8-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinazoline ring are replaced with other groups.
Scientific Research Applications
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Biology: The compound is studied for its biological activities, including its role as an enzyme inhibitor and its potential to modulate biological pathways.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione can be compared with other quinazoline derivatives, such as:
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: Known for its potent inhibition of vascular endothelial growth factor receptor tyrosine kinase.
6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits strong activity against Mycobacterium tuberculosis.
2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Also effective against Mycobacterium tuberculosis.
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials
Properties
CAS No. |
61416-90-8 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
6-anilino-2-ethyl-4-methylquinazoline-5,8-dione |
InChI |
InChI=1S/C17H15N3O2/c1-3-14-18-10(2)15-16(20-14)13(21)9-12(17(15)22)19-11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3 |
InChI Key |
IKBFGGXOXPAQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



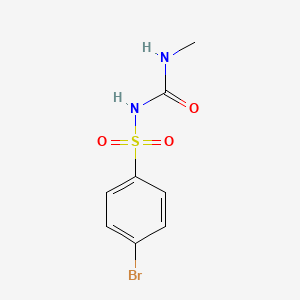


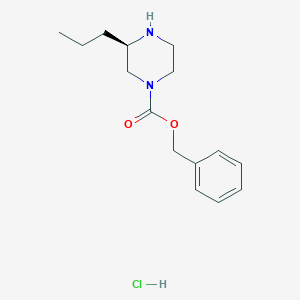
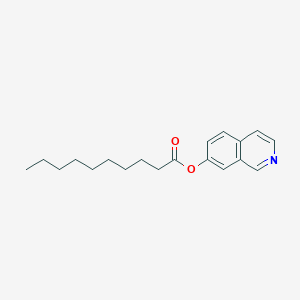
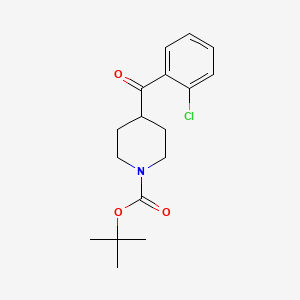
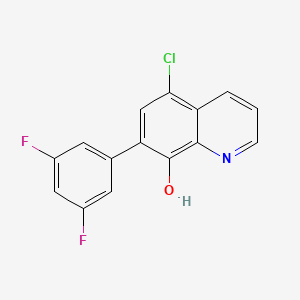

![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)
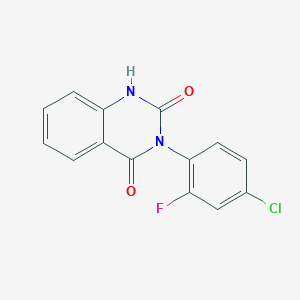
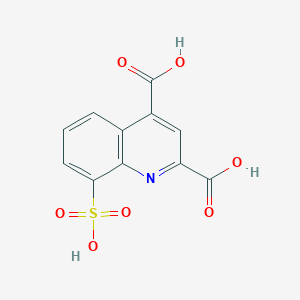
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
